Journal Name:Catalysis Science & Technology
Journal ISSN:2044-4753
IF:6.177
Journal Website:http://pubs.rsc.org/en/Journals/JournalIssues/CY#!advancearticles
Year of Origin:0
Publisher:Royal Society of Chemistry (RSC)
Number of Articles Per Year:599
Publishing Cycle:
OA or Not:Not
Catalysis Science & Technology ( IF 6.177 ) Pub Date : , DOI: 10.1039/D3CY01546G
The dry reforming of methane (DRM) converts two greenhouse gases (CH4 and CO2) to syngas (CO/H2). Rh-based catalysts are among the most active DRM catalysts, but they still need to be fully understood at the atomic level. In this work, we evaluated the Rh(111)-catalyzed DRM via periodic density functional theory and kinetic Monte Carlo (kMC) simulations, accounting for lateral interactions. The kinetic model consisted of 38 elementary reactions, including adsorption, desorption, and surface chemical reactions. The reaction network considered both the formation of the DRM products and the competitive reverse water-gas shift reaction. kMC simulations indicated direct CO2 activation takes place, yielding CO* and O*. The CH oxidation path (CH* + O*) was the preferred route to obtain the second CO molecule, and the water formation minimally affected the final H2/CO ratio. The catalytic system displayed Arrhenius behavior at different temperatures with an apparent activation energy of 53 kJ mol−1. The degree of rate control analysis identified CO2 activation as the dominant step in Rh(111)-catalyzed DRM, with no evidence of catalyst deactivation. Our study underscores the utility of multiscale modeling for a comprehensive understanding of heterogeneous catalysts from a bottom-up approach.
Catalysis Science & Technology ( IF 6.177 ) Pub Date : , DOI: 10.1039/D3CY01338C
Various elementary reaction steps during CO2 electroreduction into C1 product are systematically studied at specifically adsorbed halide anions modified Cu(111)/H2O interfaces via theoretical calculations with the aim of identifying the effect of halide anions X− (X = F, Cl, Br, I) on CO2 electroreduction reaction activity, mechanisms and product selectivity in this work. Our present studies show that halogen atoms can be adsorbed on the Cu electrodes during CO2 electroreduction, thus leading to notable electronic interactions between halogen atoms and Cu(111)/H2O interface. It is found that halogen atoms can gain electrons in the order of F > Cl > Br > I, showing that the adsorbed halide anions can be formed. The presence of halide anions can notably be favor of CO formations. CO electroreduction pathways towards C1 product at Br− and I− modified Cu(111)/H2O interfaces are examined due to poor selectivity of CO electroreduction into CHO at F− and Cl− modified Cu(111)/H2O interfaces. The calculated results indicate that the presence of Br− and I− facilitate CO2 electroreduction into C1 product since notably enhanced CO2 electroreduction activity can be achieved, which may be ascribed to the formations of chemically adsorbed anion radical ˙CO2− and more positive onset potentials for CO formations. Notably, it is found that the electroreduction pathways of CO2 into CH4 and CH3OH product may be able to parallelly occur at Br− and I− modified Cu(111)/H2O interfaces, whereas only CH4 production pathways can occur at clean Cu(111)/H2O interface. Thus, it can be concluded that the presence of halogen anions on Cu alter mechanism and product selectivity of CO2 electroreduction. Our present mechanistic insights into this effect may be able to give a theoretical guideline for control of mechanisms and product selectivity during CO2 electroreduction.
Catalysis Science & Technology ( IF 6.177 ) Pub Date : , DOI: 10.1039/D3CY00887H
A new process for converting high concentrations of 5-hydroxymethyl furfural (HMF) into 2,5-furan dicarboxylic acid (FDCA) was studied. The method could produce FDCA in 92% yield from 5 wt% HMF in an acetone/water solvent mixture. HMF oxidation proceeded without a homogeneous base owing to the high solubility of FDCA in the solvent mixture. A series of Ru-doped Ni–manganite catalysts were prepared, characterized, and used for HMF oxidation. Ni addition stabilized Mn at higher oxidation states and formed the selective spinel phase NiMn2O4. CO-chemisorption analysis showed that Ru dispersed well over the Ni1Mn6 support as the spinel phase formed. Ru addition facilitated the reduction of Ni and Mn, and low-temperature reduction profiles were observed as the Mn content increased. XPS analysis also indicated cooperative electronic interactions between Ru and the support. XPS and EXAFS studies confirmed that the two main species that formed positively charged Ru were Ru–O and Ru–OH, with valences of +3 and +4, respectively. The Ru/Ni1Mn6 catalyst exhibited exceptional oxidation activity toward FDCA owing to the high number of oxygen atoms in its lattice and dispersion and interaction of Ru with the support. Stability tests of the catalyst in acetone/water and water-only solvent systems reflected its high stability and catalytic activity over several cycles of reuse in the acetone/water system. Overall, the present method is scalable for oxidizing HMF to FDCA under high concentrations without homogeneous base additives using organic/water solvent mixture.
Catalysis Science & Technology ( IF 6.177 ) Pub Date : , DOI: 10.1039/D4CY90007C
A graphical abstract is available for this content
Catalysis Science & Technology ( IF 6.177 ) Pub Date : , DOI: 10.1039/D3CY01183F
Two independent steps in which CO2 formed were observed in soot oxidation using silver catalysts supported on cerium-doped zirconia and zirconium-doped ceria. The first was attributed to thermal decomposition of oxidized silver species to metallic silver with simultaneous soot combustion, whereas the second was catalytic soot combustion. The first step was endothermic when the catalyst was heated without soot, whereas it was overall exothermic when the catalyst was heated while in tight contact with soot. Both mechanisms of CO2 formation are described. The influence of potassium ions on the catalytic activity in soot oxidation was found to be substantial for 1 wt% Ag/Zr0.93Ce0.07O2, though negligible for 10 wt% Ag/Zr0.93Ce0.07O2. In contrast, in the case of the zirconium-doped ceria support, the 1.5 wt% K+/Ce0.85Zr0.15O2 sample was equally active in soot combustion with and without silver. Proper interpretation of activity onset of silver catalysts for soot combustion, the state of silver when operating and the influence of potassium ions on the activity was the focus of this study.
Catalysis Science & Technology ( IF 6.177 ) Pub Date : , DOI: 10.1039/D3CY01479G
Photocatalytic degradation is considered a promising method to remove pollutants from the environment. Exploring the photodegradation mechanism and monitoring the degradation process is important for the development of photocatalysts with improved performance. A dynamic in situ monitoring system that can precisely reflect the catalytic performance would eliminate inefficiencies and decrease error observed in traditional sampling methods. Here, a dynamic in situ monitoring system is developed by utilizing differential absorption spectroscopy. The variation in absorbance is continuously monitored, as the solution is constantly circulated through the spectrometer without interrupting the catalytic process, making it economical and portable. The in situ detection module has been demonstrated with the degradation of Rhodamine B and Methyl Orange dyes using Cs3Bi2Br9/TiO2 and Cs2AgBiCl6 as photocatalysts. Our system is able to provide a large number of continuous data of absorption spectra and perform in situ and real-time monitoring. This technique is flexible to assemble with different photodegradation systems and has the potential to be widely applied to monitoring dynamic photocatalytic degradation processes with significant advantages over the traditional methods.
Catalysis Science & Technology ( IF 6.177 ) Pub Date : , DOI: 10.1039/D3CY01218B
Although the Fischer–Tropsch synthesis (FTS) has been known for nearly a century, the precise product distribution curve remains debated. By integrating GC analysis, low temperature scanning tunneling microscopy (LT-STM), and QPlus atomic force microscopy (QPlus-AFM) with reliable data from lab to industrial scales, this study explored high-precision separation and calculation of spectrum peaks in the low-carbon-number region, complemented the curve pattern in the high-carbon-number region and identified the maximum carbon number of the corresponding curve, examined the possible variations in the distribution curves under different reaction conditions, and finally provided a more comprehensive perspective on FTS product distribution in response to the growing demand for mechanistic model development and specialty product optimization.
Catalysis Science & Technology ( IF 6.177 ) Pub Date : , DOI: 10.1039/D3CY01429K
Amides are ubiquitous in natural and synthetic compounds, and amidation is by far the most prevalent reaction in medicinal chemistry. In addition, atom-economical procedures for the direct amidation of esters or acids with amines are in high demand. Encouraged by the abundance and low toxicity of iron compounds, we envisaged that a new iron-catalyzed protocol for the acylation of amines with both esters and carboxylic acids could be designed if the iron catalyst was combined with dioxygen. Several experiments were carried out in order to define the iron source and to evaluate the effect of molecular oxygen, additives and different reaction media. A number of substrates were then reacted under optimized conditions, and experimental studies (kinetic, radical trapping and electron paramagnetic resonance experiments) were conducted to shed light on the reaction mechanism. As a result, a new use for dioxygen as an inducer of the direct amidation between amines and carboxylic acids or esters has been found. Thus, an earth-abundant first-row metal catalyst (Fe(acac)3) at low loading combined with pivalic acid and molecular oxygen at atmospheric pressure triggers the reaction in a biodegradable greener solvent such as diethyl carbonate. More than 65 high-yielding examples prove the generality of the procedure, which also resulted to be scalable. In addition, insight into the mechanism behind this reaction taking place under oxygenated conditions is provided as well as an explanation for the results obtained in the absence of dioxygen.
Catalysis Science & Technology ( IF 6.177 ) Pub Date : , DOI: 10.1039/D3CY01181J
The synthesis of high-value molecules from economical and renewable sources has witnessed renewed interest in recent years. Specifically, catalytic fixations of C1 oxygenate (CO2 and CO) into useful compounds represent an extensive implication owing to their ability to use greenhouse gases. In this respect, the boracarboxylation of unsaturated substrates with boron and CO2 is of particular interest owing to the wide applicability of C–B bonds in various chemical transformations. Further, many novel procedures for the simultaneous addition of boron and carbonyl groups (boracarbonylation) across alkenes in a regioselective manner have been developed, enabling the construction of complex molecules. Over the last decade, significant steps have been taken to access boron-functionalized complex organic molecules by employing transition-metal catalysts for the effective utilization of CO2 and CO for various organic transformations. These strategies have proven to be convenient, straightforward, and broadly applicable. In this review, we present an overview of catalytic boracarboxylation and boracarbonylation processes as well as the underlying mechanisms.
Catalysis Science & Technology ( IF 6.177 ) Pub Date : , DOI: 10.1039/D3CY01510F
The relatively low microbial loading, low extracellular electron transfer efficiency, and poor electrocatalytic activity at the anode interface of microbial fuel cells limit their power generation efficiency. Based on this, using the high electrochemical specific surface area, high porosity, facile loading, and flexible support of electrospinning as well as the superior energy storage capability of MnO2, we successfully constructed two distinct morphologies of carbon nanofiber-loaded manganese dioxide electrocatalysts. The effects of carbon nanofiber-loaded nanoflower-shaped (CNF@MnO2-S) and nanorod-shaped (CNF@MnO2-R) manganese dioxide on the electrochemical performance of the anode, microbial fuel cell power generation and pollutant purification performance were comprehensively investigated. The impact of the two electrocatalysts on the anode biofilm was analyzed, revealing the mechanism for improving the performance of microbial fuel cells. The results show that compared to pure carbon cloth and carbon nanofiber-modified carbon cloth, the CNF@MnO2-R modified carbon cloth anode exhibits the best power generation performance. An outstanding performance improvement of about 27.9% highest output voltage (0.645 V), 27.9% maximum output power (821.549 mW m−2), 1.5 times and 2 times higher specific capacitance (5.93 mF cm−2), and 31.9% higher chemical oxygen demand (COD) removal rate (84.35%) were achieved, compared to that of the pure carbon cloth anode. The performance improvement can be mainly attributed to the rough surface, high porosity, and excellent electrocatalytic performance of CNF@MnO2-R. It not only increases the electrochemical specific surface area and bio-affinity at the anode interface but also promotes microbial adhesion and reproduction and regulates the electron transfer and information exchange process between the biofilm and the anode, thereby enhancing the power generation performance and organic matter removal rate of microbial fuel cells.
Catalysis Science & Technology ( IF 6.177 ) Pub Date : , DOI: 10.1039/D3CY01097J
Transition metal nitrides have emerged as highly promising materials in the realm of solar energy conversion, owing to their exceptional physicochemical and optoelectronic properties. With applications as photocatalysts and co-catalysts across diverse domains such as photocatalytic water splitting, carbon dioxide reduction, organic synthesis, and pollutant treatment, transition metal nitrides have ignited extensive research interest in the development of efficient catalytic materials. This perspective offers a comprehensive analysis of the structure and properties of transition metal nitride materials, serving as a foundation for understanding their varied functionalities in photocatalysis. Furthermore, it presents a range of design strategies aimed at enhancing the efficiency and stability of transition metal nitride-based catalytic materials. Ultimately, this perspective expands on future directions for the design and exploration of transition metal nitride-based photocatalysts.
Catalysis Science & Technology ( IF 6.177 ) Pub Date : , DOI: 10.1039/D3CY01057K
Palladium (Pd)-based catalysts efficiently convert ammonium formate solution to hydrogen at low temperatures (<100 °C), but they tend to deactivate quickly during stability testing. This manuscript presents a systematic investigation into the catalytic properties of Pd–Ag bimetallic catalysts, focusing on their surface compositions and exploring the mechanisms behind the deactivation of Pd/Ag-based catalysts. This study reports a carbon-supported Pd–Ag bimetallic nanoparticle (NP) catalyst obtained through a galvanic replacement method, which showed enhanced formate dehydrogenation performance. The best catalyst, Pd3Ag10/ACA-G (Pd–Ag bimetallic NPs with a 3 : 10 mass ratio loaded on acid-washed activated carbon, prepared by the galvanic replacement method), presents the highest activity with a TOF of 5202 h−1 (∼2.6-fold of commercial Pd/C). The enhanced electron density of Pd–Ag bimetallic nanoparticles, coupled with the advantages of a smaller nanoparticle size, and the modulation of hydrogen adsorption energy through the Ag/Pd surface alloy on the Ag/Pd(111) facet, collectively resulted in experimentally higher turnover rates of hydrogen production. The changes on the catalyst surface, including surface Ag fraction decrease, NP size growth, and O-containing species (carboxylate, etc.) adsorption, gradually resulted in catalyst deactivation.
Catalysis Science & Technology ( IF 6.177 ) Pub Date : , DOI: 10.1039/D3CY90101G
The first page of this article is displayed as the abstract.
Catalysis Science & Technology ( IF 6.177 ) Pub Date : , DOI: 10.1039/D3CY01480K
Efficient catalysts for simultaneous hydrodeoxygenation (HDO) and hydrodenitrogenation (HDN) are needed for the production of renewable fuels. In this study, Pt catalysts supported on SiO2, γ-Al2O3, SiO2–Al2O3, ZrO2, CeO2–ZrO2, Nb2O5, and TiO2 were studied for the hydrotreatment of n-hexadecanamide (C16 amide) to n-paraffins at 300 °C and 80 bar H2. The catalysts favored HDO over HDN, and the initial differences in the nitrogen removal level were smaller than the differences in the oxygen removal level. The Lewis acid properties of the support influenced the initial C16 amide conversion route and HDO activity, which was reflected in the reaction network and condensation reaction selectivity of the catalysts. Pt/Nb2O5 and Pt/TiO2, with intermediate strength Lewis acid sites, initially favored the HDO of C16 amide to nitrogen-containing compounds. In contrast, the other catalysts converted C16 amide to oxygen- and nitrogen-containing compounds with similar selectivity. The HDO of the oxygen-containing compounds proceeded more efficiently on the Pt catalysts supported on oxides with weak Lewis acid sites (Pt/ZrO2, Pt/CeO2–ZrO2) than on the irreducible oxides with strong or no Lewis acid sites (Pt/γ-Al2O3, Pt/SiO2–Al2O3, Pt/SiO2). As the presence of oxygen-containing compounds suppressed HDN activity, the catalysts with the highest HDO activity eventually gave the highest paraffin yield, regardless of which oxygen removal pathway was favored.
Catalysis Science & Technology ( IF 6.177 ) Pub Date : , DOI: 10.1039/D3CY90100A
A graphical abstract is available for this content
Catalysis Science & Technology ( IF 6.177 ) Pub Date : , DOI: 10.1039/D4CY90003K
A graphical abstract is available for this content
Catalysis Science & Technology ( IF 6.177 ) Pub Date : , DOI: 10.1039/D3CY01399E
Replicating the enzymatic surface microenvironment in vitro is challenging, but constructing an analogous model could facilitate our understanding of surface effects and aid in developing an efficient bioinspired catalytic system. In this study, we generate five unique Cu2O morphologies: cubic (c-Cu2O), octahedral (o-Cu2O), rhombododecahedral (r-Cu2O), cuboctahedral (co-Cu2O), and spherical (s-Cu2O) with an average edge length between 0.59 and 0.61 μm. By precisely controlling crystal growth on distinct surface planes, with surface energies in the order γ{100} < γ{111} < γ{110}, we achieve a wide spectrum of shape variations during the evolution of these structures. The variations in surface morphology are a consequence of differences in the exposure of low-index facets, such as {100}, {111}, and {110}, leading to varying numbers of unsaturated copper sites at the surface. The peroxidase-like activity was investigated by altering the Cu2O surface structures in the reduction of H2O2 using chromogenic substrates like TMB/ABTS. The activity catalyzed by various Cu2O surfaces (r-Cu2O, o-Cu2O, and c-Cu2O) followed the typical Michaelis–Menten kinetics, with Km values ranging from 0.096 to 0.120 mM for TMB and 1.57 to 2.90 mM for H2O2 as substrates, respectively. Compared to native peroxidase enzymes (with Km values of 0.434 mM for TMB and 3.70 mM for H2O2 under identical conditions), these Cu2O catalysts exhibited a higher affinity. In general, the reactivity order observed was as follows: co-Cu2O ≈ r-Cu2O > o-Cu2O > c-Cu2O > s-Cu2O. Mechanistically, the H2O2 reduction on the surface produces hydroxyl radicals that undergo H-abstraction from TMB, where the latter was found to be the rate-determining step. Both kinetic and DFT studies have unveiled that the heightened reactivity of r-Cu2O can be attributed to its higher proportion of {110} planes, which contain a higher number of dangling (unsaturated) Cu atoms that facilitate H2O2 decomposition. Additionally, they exhibit sufficiently low energy barriers (TS2: 0.70 eV) that enable OH radicals to efficiently oxidize TMB molecules compared to other morphologies.
Catalysis Science & Technology ( IF 6.177 ) Pub Date : , DOI: 10.1039/D3CY01471A
Methanol production from CO2 hydrogenation is a green CO2 utilization technology currently being pursued in the methanol economy. ZnZrOx solid solution catalysts have been extensively explored for CO2 hydrogenation to methanol; however, the role of oxygen species is not well established. In this work, the solid phase milling approach was employed to fabricate a series of ZnZrOx catalysts with various ratios of vacancy oxygen to lattice oxygen. Catalyst ZZ-320 obtained at a speed of 320 r min−1 had the best hydrogenation activity, achieving nearly 5.2% CO2 conversion and 72.2% methanol selectivity at 325 °C. Catalyst ZZ-320 possessed abundant basic sites to adsorb and activate CO2 and had rich lattice oxygen. A linear relationship between lattice oxygen concentration and methanol selectivity was identified, indicating the key role of lattice oxygen in CO2 hydrogenation to methanol. The mechanism study showed that both HCOO* and CH3O* were the reactive intermediates. This study contributes to a deeper systematic understanding of the effect of catalyst oxygen distribution on methanol selectivity and provides a reference for the future rational design and preparation of highly selective catalysts for CO2 hydrogenation to methanol.
Catalysis Science & Technology ( IF 6.177 ) Pub Date : , DOI: 10.1039/D3CY01347B
Dry reforming of methane (DRM) is appealing for syngas production yet challenging due to its high reactive energy barrier and catalyst deactivation. To address the issues in traditional thermocatalytic (TC) DRM, this paper investigated DRM under photothermal synergistic catalytic (PTSC) conditions. The synthesized Ni/ZrO2 catalyst with a hollow sphere structure (sp-Ni/ZrO2) demonstrated excellent performance in suppressing metal sintering and carbon deposition. The hollow sphere structure effectively enhanced the catalyst's light absorption ability, which can broaden spectrum absorption and decrease the bandgap from 4.9 eV to 4.2 eV, and effectively enhanced the synergistic photocatalysis. Under PTSC conditions at 600 °C, the catalyst achieved CO and H2 yields of 73.4 mmol g−1 h−1 and 63.7 mmol g−1 h−1, respectively, while maintaining stability for 18 hours. The activation energies for CO2 and CH4 dissociation under PTSC are 27.2 kJ mol−1 and 32.9 kJ mol−1, significantly lower than the corresponding values of 40.0 kJ mol−1 and 44.4 kJ mol−1 under TC conditions. Besides, the turnover frequencies of CH4 and CO2 for sp-Ni/ZrO2 range from 0.35 to 1.19 s−1 and 0.47 to 1.37 s−1, respectively, which are 1.1–2.1 times higher than those in TC-DRM. This paper provides a new perspective on PTSC catalyst design and offers an innovative solution to overcome the limitations of conventional DRM reactions.
Catalysis Science & Technology ( IF 6.177 ) Pub Date : , DOI: 10.1039/D3CY01179H
Deoxygenation (DX) of bio-oil surrogates via hydrotreating has attracted considerable attention in bio-oil treatment research. This study investigates DX reaction mechanisms of palmitic acid on two distinct molybdenum phosphide (MoP) planes: (001) and (101). Through density functional theory (DFT) calculations, we aim to understand how different crystal planes influence these DX mechanisms. We classified the DX mechanisms on both surfaces into two potential pathways: (i) hydrodeoxygenation (HDO), where oxygen is removed as water, yielding an alkane product with an equal carbon count as the reactant and (ii) decarbonylation (DCO), which eliminates oxygen as CO, producing an alkane product with one fewer carbon atom. Our results reveal that the MoP (101) surface is more active than the MoP (001) surface, making it the optimal surface for DX reactions. The DX reaction mechanism on the MoP (101) surface also shows a preference for the HDO pathway over the DCO pathway (1.43 vs. 2.93 eV). The activation energy (Ea) for the HDO pathway on the MoP (101) surface is lower than that on the MoP (001) surface (1.43 vs. 1.64 eV), due to different hydrogen atom adsorption sites on both surfaces. Kinetic studies show that the reaction rate for both pathways increases with temperature on both surfaces. These findings align with experimental data indicating that the HDO reaction over MoP is more feasible than the DCO pathway. Our research significantly contributes to our understanding of DX reactions over MoP catalysts.
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SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines | Sub Discipline | TOP | Summarize |
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化学2区 | CHEMISTRY, PHYSICAL 物理化学3区 | Not | Not |
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
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6.10 | 63 | Science Citation Index Expanded | Not |
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